molecular formula C17H15NO3 B11419249 1-(2-methoxybenzyl)-5-methyl-1H-indole-2,3-dione

1-(2-methoxybenzyl)-5-methyl-1H-indole-2,3-dione

Cat. No.: B11419249
M. Wt: 281.30 g/mol
InChI Key: KYOOGVGPRWKBDA-UHFFFAOYSA-N
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Description

1-(2-methoxybenzyl)-5-methyl-1H-indole-2,3-dione is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound features a methoxybenzyl group and a methyl group attached to the indole core, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzyl)-5-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The methoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with 2-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzyl)-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or indole rings, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indole or benzyl rings.

Scientific Research Applications

1-(2-methoxybenzyl)-5-methyl-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural similarity to natural indole derivatives makes it a useful tool in studying biological processes and interactions.

    Medicine: Research into its potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, is ongoing.

    Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can enhance the compound’s ability to interact with biological receptors or enzymes, potentially leading to various biological effects. The indole core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxybenzyl)-1H-indole-2,3-dione: Lacks the methyl group at the 5-position, which can affect its reactivity and biological activity.

    5-methyl-1H-indole-2,3-dione: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.

    1-(4-methoxybenzyl)-5-methyl-1H-indole-2,3-dione: The methoxy group is in the para position, which can influence the compound’s electronic properties and reactivity.

Uniqueness

1-(2-methoxybenzyl)-5-methyl-1H-indole-2,3-dione is unique due to the specific positioning of the methoxybenzyl and methyl groups, which can significantly impact its chemical behavior and potential applications. The combination of these substituents can enhance its stability, reactivity, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-5-methylindole-2,3-dione

InChI

InChI=1S/C17H15NO3/c1-11-7-8-14-13(9-11)16(19)17(20)18(14)10-12-5-3-4-6-15(12)21-2/h3-9H,10H2,1-2H3

InChI Key

KYOOGVGPRWKBDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3OC

Origin of Product

United States

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